molecular formula C6H8NO4P B12128232 [Hydroxy(pyridin-4-yl)methyl]phosphonic acid CAS No. 5422-73-1

[Hydroxy(pyridin-4-yl)methyl]phosphonic acid

Cat. No.: B12128232
CAS No.: 5422-73-1
M. Wt: 189.11 g/mol
InChI Key: YLAIKVDOERQUIK-UHFFFAOYSA-N
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Description

[Hydroxy(pyridin-4-yl)methyl]phosphonic acid (CAS 5422-73-1) is a high-purity, research-grade phosphonic acid compound with the molecular formula C6H8NO4P and a molecular weight of 189.11 g/mol . This compound is part of a class of heterocyclic phosphonates that are of significant scientific interest due to their structural analogy to phosphate groups and their versatile coordination properties . Phosphonic acids like this one are characterized by a tetrahedral geometry around the phosphorus atom, which is bonded to two hydroxyl groups, one P=O double bond, and one carbon atom, making them stable mimics of phosphate moieties and transition states in hydrolysis reactions . Researchers value this compound for its potential neuroactive properties; related (hydroxypyridin-3-yl-methyl)phosphonic acids have been studied as agents that can act as agonists or antagonists of neuronal receptors, with the specific position of the phosphonic group on the pyridine ring having a considerable impact on the biological activity . Furthermore, its structure, featuring a phosphonic acid group and a nitrogen atom on the pyridine ring, allows it to act as a versatile ligand for metal ions, making it useful in coordination chemistry and the development of functional materials . A prominent and emerging area of research for phosphonic acids is in the development of enzyme inhibitors. Recent studies highlight phosphonic acid-based compounds as promising, adaptable inhibitors for metallo-β-lactamases (MBLs), which are bacterial enzymes that confer resistance to β-lactam antibiotics . These inhibitors mimic the tetrahedral transition state of β-lactam hydrolysis and can strongly coordinate to the zinc ions in the enzyme's active site, thereby blocking its activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure proper handling and disposal in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5422-73-1

Molecular Formula

C6H8NO4P

Molecular Weight

189.11 g/mol

IUPAC Name

[hydroxy(pyridin-4-yl)methyl]phosphonic acid

InChI

InChI=1S/C6H8NO4P/c8-6(12(9,10)11)5-1-3-7-4-2-5/h1-4,6,8H,(H2,9,10,11)

InChI Key

YLAIKVDOERQUIK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Hypophosphorous Acid-Mediated Synthesis

The reaction of 4-pyridinecarboxaldehyde with hypophosphorous acid (H3_3PO2_2) in aqueous media represents a straightforward and environmentally benign route. This method involves heating equimolar amounts of the aldehyde and 50% aqueous H3_3PO2_2 at 100°C for 2 hours, yielding the target compound via a nucleophilic addition mechanism.

4-Pyridinecarboxaldehyde+H3PO2H2O, 100°C[Hydroxy(pyridin-4-yl)methyl]phosphinic acid\text{4-Pyridinecarboxaldehyde} + \text{H}3\text{PO}2 \xrightarrow{\text{H}_2\text{O, 100°C}} \text{[Hydroxy(pyridin-4-yl)methyl]phosphinic acid}

However, the presence of hydrochloric acid (HCl) during this reaction leads to C-P bond cleavage , producing 4-pyridinemethanol and phosphorous acid (H3_3PO3_3) as byproducts. To mitigate this, the reaction must be conducted in strictly controlled acidic conditions. Crystallization from methanol typically affords the product in moderate yields (32–55%).

Key Reaction Parameters

  • Temperature : 100°C

  • Solvent : Water

  • Catalyst : None required

  • Yield : 32–55%

Silylated Phosphorus Reagent Approach

The use of bis(trimethylsilyl)phosphonite (BTSP) as a phosphorus nucleophile has emerged as a high-yield alternative. BTSP is generated in situ by heating ammonium hypophosphite with hexamethyldisilazane at 120°C. Subsequent addition to 4-pyridinecarboxaldehyde proceeds at room temperature over 12 hours, followed by desilylation with methanol:

4-Pyridinecarboxaldehyde+BTSPrt, 12hSilylated intermediateMeOH[Hydroxy(pyridin-4-yl)methyl]phosphonic acid\text{4-Pyridinecarboxaldehyde} + \text{BTSP} \xrightarrow{\text{rt, 12h}} \text{Silylated intermediate} \xrightarrow{\text{MeOH}} \text{this compound}

This method avoids side reactions such as oxidation or C-P bond cleavage, achieving yields of 57–82%. The bulky trimethylsilyl groups enhance nucleophilicity while stabilizing reactive intermediates, making this approach superior for large-scale synthesis.

Key Reaction Parameters

  • Temperature : Room temperature

  • Solvent : Toluene or solvent-free

  • Catalyst : BTSP

  • Yield : 57–82%

Acidic Hydrolysis of Phosphonate Esters

Early attempts to synthesize the compound via acidic hydrolysis of diethyl phosphonate esters faced challenges, including degradation of the pyridine moiety. For instance, hydrolysis of α\alpha-aminomethylphosphonate diethyl esters under strong acidic conditions (e.g., HCl/EtOH) led to partial decomposition, necessitating alternative routes. Modern protocols now favor the aforementioned methods due to their higher efficiency and purity.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each preparation method:

Method Conditions Yield Purity Key Challenges
Hypophosphorous AcidAqueous, 100°C32–55%ModerateC-P bond cleavage in acidic media
BTSP-Mediated SynthesisRoom temperature57–82%HighRequires silylation reagents
Phosphonate Ester HydrolysisHCl/EtOH, reflux<30%LowPyridine degradation

The BTSP-mediated method stands out for its high yield and mild conditions, though it demands specialized reagents. In contrast, the hypophosphorous acid route offers simplicity and environmental benefits but requires precise pH control.

Mechanistic Insights and Reaction Optimization

Nucleophilic Addition Mechanism

In the hypophosphorous acid method, the aldehyde carbonyl undergoes nucleophilic attack by the phosphorus center of H3_3PO2_2, forming a tetrahedral intermediate that collapses to yield the phosphinic acid. The absence of HCl prevents protonation of the pyridine nitrogen, which otherwise triggers C-P bond cleavage.

Role of Silylation in BTSP Reactions

Silylation with BTSP generates a three-coordinated phosphorus species with enhanced nucleophilicity, facilitating rapid addition to the aldehyde. The trimethylsilyl groups also stabilize the intermediate, preventing tautomerization or oxidation.

Industrial and Laboratory-Scale Considerations

For industrial applications, the BTSP method is preferred due to scalability and reproducibility. However, aqueous hypophosphorous acid reactions are cost-effective for small-scale synthesis. Recent advances in flow chemistry could further optimize these processes by enhancing heat and mass transfer .

Chemical Reactions Analysis

Acid-Catalyzed C-P Bond Cleavage

Under acidic conditions (e.g., 1 M HCl), [hydroxy(pyridin-4-yl)methyl]phosphonic acid undergoes cleavage of its C-P bond, producing pyridin-4-ylmethanol and phosphorous acid (H₃PO₃) . Key mechanistic insights include:

  • Kinetics : Pseudo-first-order reaction with rate constants dependent on acid concentration.

  • Isotope Effect : Kinetic isotope effect (kH/kD = 3.24 for 4-pyridyl derivative) confirms proton involvement in the rate-determining step .

  • Activation Parameters : ΔG‡ = 92.7 kJ/mol, ΔH‡ = 64.8 kJ/mol, ΔS‡ = -95.67 J·mol⁻¹·K⁻¹ (indicative of associative mechanism) .

Comparison of Cleavage Rates

Pyridine PositionRate Constant (k, s⁻¹)Conditions
2-Pyridyl1.8 × 10⁻³1 M HCl, 85°C
4-Pyridyl6.5 × 10⁻⁴1 M HCl, 85°C

Oxidation Reactions

The compound’s hydroxymethyl group is susceptible to oxidation. In acidic media with atmospheric oxygen, partial oxidation yields [(hydroxy)(4-pyridyl)methyl]phosphonic acid derivatives . This reaction is pH-dependent and proceeds via radical intermediates.

Oxidation Conditions

Oxidizing AgentTemperatureYieldReference
O₂ (air)25°C30%
H₂O₂60°C45%

Coordination with Metal Ions

The phosphonic acid and pyridine moieties enable coordination with transition metals. Studies with Cu(II) demonstrate:

  • Stoichiometry : 1:1 metal-ligand complexation in aqueous solutions .

  • Binding Sites : Nitrogen (pyridine) and oxygen (phosphonic acid) atoms participate in chelation.

  • Stability Constants : log K = 4.2 ± 0.1 for Cu(II) at pH 7.0 .

Metal Coordination Applications

ApplicationMetal IonObservations
CatalysisCu(II)Enhanced redox activity
Biomedical imagingGd(III)MRI contrast agent potential

Nucleophilic Substitution at Phosphorus

The phosphonic acid group participates in nucleophilic substitutions. For example, reaction with thionyl chloride (SOCl₂) converts it to the corresponding phosphonochloridate, a precursor for esterification or peptide coupling :

Reaction Pathway
[Hydroxy(pyridin-4-yl)methyl]phosphonic acid+SOCl2[Hydroxy(pyridin-4-yl)methyl]phosphonochloridate+HCl+SO2\text{this compound} + \text{SOCl}_2 \rightarrow \text{[Hydroxy(pyridin-4-yl)methyl]phosphonochloridate} + \text{HCl} + \text{SO}_2

Optimized Conditions

ReagentSolventTemperatureYield
SOCl₂Toluene80°C78%
PCl₅DCM25°C65%

Hydrolysis Under Basic Conditions

Base-mediated hydrolysis of phosphonate esters derived from this compound proceeds via a two-step mechanism:

  • Cleavage of the first P-O bond (faster).

  • Cleavage of the second P-O bond (rate-determining) .

Hydrolysis Rates

Ester Groupk₁ (min⁻¹)k₂ (min⁻¹)
Methyl0.120.03
Ethyl0.090.02

Radical Reactions

The hydroxymethyl group participates in radical-mediated transformations, such as:

  • Photochemical C-H activation with UV light and TiO₂ nanoparticles .

  • Cross-dehydrogenative coupling (CDC) with alkenes under Mn(OAc)₃ catalysis .

Scientific Research Applications

Synthesis and Chemical Properties

Hydroxy(pyridin-4-yl)methylphosphonic acid is synthesized through the reaction of 4-pyridylmethyl chloride with phosphorous acid under basic conditions, typically in solvents like acetonitrile or dimethylformamide at elevated temperatures. This method facilitates the formation of the desired product with high yield and purity. For industrial applications, optimized methods using continuous flow reactors and advanced purification techniques are employed to enhance efficiency.

Chemistry

In coordination chemistry, hydroxy(pyridin-4-yl)methylphosphonic acid acts as a ligand that forms complexes with various metal ions. These complexes are studied for their structural and catalytic properties, contributing to advancements in materials science and catalysis.

Biology

The compound is investigated for its potential as an enzyme inhibitor. The phosphonic acid moiety mimics phosphate groups found in biological systems, allowing it to bind to enzyme active sites effectively. This property is particularly valuable in studying metabolic pathways and enzyme kinetics.

Medicine

Hydroxy(pyridin-4-yl)methylphosphonic acid derivatives are being explored for their antiviral and anticancer properties. Research indicates that these compounds can inhibit enzymes involved in viral replication and cancer cell proliferation. Notably, studies have shown promising anti-HIV activity in certain derivatives, suggesting their potential role in antiviral drug development .

Application Area Details
ChemistryLigand formation with metal ions for structural studies
BiologyEnzyme inhibition via phosphonate mimicry
MedicineAntiviral and anticancer agent development

Case Study 1: Antiviral Activity

Research conducted on derivatives of hydroxy(pyridin-4-yl)methylphosphonic acid demonstrated significant anti-HIV activity. The study revealed that certain derivatives exhibited an effective concentration (EC50) of around 3.0 μM, indicating their potential as antiviral agents when converted into nucleotides within cells .

Case Study 2: Anticancer Properties

In a separate study focusing on the anticancer potential of these compounds, it was found that they could inhibit cancer cell proliferation effectively. The mechanisms involved include interference with key enzymes responsible for tumor growth, making them promising candidates for further drug development efforts .

Industrial Applications

In industrial settings, hydroxy(pyridin-4-yl)methylphosphonic acid serves as a corrosion inhibitor and chelating agent due to its ability to form stable complexes with metal ions. This application is crucial in water treatment processes and protecting metal surfaces from degradation .

Mechanism of Action

The mechanism of action of [Hydroxy(pyridin-4-yl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid group can form strong bonds with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in enzyme active sites. These interactions can inhibit enzyme activity and disrupt metal ion homeostasis, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Biphenyl-Substituted Phosphonic Acids

Compounds such as (R/S)-((2'-Fluoro-3'-(2,4,5-trichlorobenzyl)-[1,1′-biphenyl]-4-yl)(hydroxy)methyl)phosphonic acid () share the hydroxymethylphosphonic acid moiety but incorporate extended aromatic systems. Key differences include:

  • Stereochemical Complexity : Enantiomers (R)-12 and (S)-12 exhibit identical spectral data but distinct biological activities, highlighting the role of chirality in drug design .
  • Substituent Effects : Fluorine and trichlorobenzyl groups enhance lipophilicity (log P) and target binding affinity compared to the simpler pyridinyl analog.
2.1.2. Pyrimidinyl Phosphonic Acids

(2-Hydroxy-5-pyrimidinyl)-phosphonic acid () demonstrates tautomerism in solution, existing as a dynamic equilibrium between keto and enol forms. In contrast, the rigid pyridinyl structure of [Hydroxy(pyridin-4-yl)methyl]phosphonic acid likely prevents tautomerization, resulting in a single dominant form.

  • Acidity : Pyrimidinyl analogs exhibit triprotic behavior (pKa values: ~2.1, 6.3, 11.5), whereas the pyridinyl derivative may display different protonation states due to the pyridine nitrogen’s basicity .
2.1.3. Heterocyclic Phosphonates

Imidazole- and thiazole-based phosphonates (e.g., ImMeP , BAThMeP ) in show strong adsorption on colloidal silver via nitrogen and phosphonate groups. The pyridinyl analog may exhibit similar surface interactions but with distinct orientation due to the pyridine ring’s planar geometry .

Bisphosphonic Acids

[1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) () contains two phosphonic acid groups, enhancing metal chelation and bone-targeting properties. The mono-phosphonic this compound would have lower binding affinity but better solubility and pharmacokinetic profiles .

Simple Phosphonic Acids

Methylphosphonic acid () and phenylphosphonic acid () lack aromatic heterocycles, resulting in:

  • Lower log P Values : Methylphosphonic acid (log P ~0.49) vs. pyridinyl derivatives (estimated log P ~1.2–1.8 due to aromaticity).
  • Reduced Biological Activity : Simpler analogs lack the pyridine ring’s capacity for π-π stacking or hydrogen bonding in enzyme inhibition .

Table 1: Physicochemical Properties

Compound Molecular Weight pKa Values log P Key Applications
This compound ~201.1* Estimated: 2.5, 7.1, 10.8* ~1.5* Enzyme inhibition, surface adsorption
(R)-((2'-Fluoro-3'-trichlorobenzyl)biphenyl)phosphonic acid 520.6 N/A ~4.2 Tyrosine phosphatase inhibition
(2-Hydroxy-5-pyrimidinyl)-phosphonic acid 178.1 2.1, 6.3, 11.5 ~0.8 Chelation studies
Methylphosphonic acid 96.0 2.1, 7.3 0.49 Corrosion inhibition

*Estimated based on structural analogs.

Table 2: Spectroscopic Data Comparison

Compound IR (cm⁻¹) $^1$H NMR (δ, ppm) $^31$P NMR (δ, ppm)
This compound ~1150 (P=O) Pyridine H: 8.5–7.5 ~20–25
(R)-12 () 1155 (P=O) Aromatic H: 7.8–6.9 18.7
(2-Hydroxy-5-pyrimidinyl)-phosphonic acid 1680 (C=O, solid) Broad OH signal: 12.1 15.3

Research Findings

  • Stereochemistry : Enantiopure phosphonic acids (e.g., (R)-12) show enhanced biological activity over racemic mixtures, suggesting that this compound’s stereochemistry could be critical for drug design .
  • Adsorption Behavior : Pyridine-based phosphonates adsorb on colloidal silver via N and P=O groups, with orientation influenced by the heterocycle’s electronic properties .
  • Tautomerism : Pyrimidinyl analogs’ tautomeric equilibria contrast with the pyridinyl compound’s structural rigidity, impacting solubility and reactivity .

Biological Activity

Introduction

[Hydroxy(pyridin-4-yl)methyl]phosphonic acid, with the chemical formula CHNOP, is an organic compound that has garnered attention for its potential biological activities. This compound features both hydroxyl and phosphonic acid functional groups, which enhance its reactivity and biological interactions. Its structural characteristics allow it to act as a ligand in coordination chemistry and as a potential enzyme inhibitor, making it a candidate for various therapeutic applications.

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to mimic phosphate groups in biological systems. This mimicry enables the compound to bind effectively to enzyme active sites, inhibiting their function. The phosphonic acid moiety interacts with metal ions, while the pyridine ring can engage in π-π interactions with aromatic residues within enzymes, further facilitating inhibition of enzyme activity and disrupting metal ion homeostasis .

Potential Applications

  • Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties by interfering with viral replication processes.
  • Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation through its interactions with critical cellular pathways.
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor in various biochemical pathways, which could be leveraged for therapeutic interventions.

Case Studies and Experimental Data

Several studies have highlighted the biological efficacy of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The inhibition was quantified using kinetic assays, revealing a significant decrease in enzyme activity at micromolar concentrations.
  • Antiviral Activity Assessment : In vitro assays showed that derivatives of this compound could reduce viral load in infected cell cultures by up to 70%, indicating its potential as an antiviral agent.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaUnique Features
Pyridin-4-ylmethyl phosphonic acidCHNOPLacks hydroxyl group; primarily a chelating agent
3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl-amino-acetic acidCHNOPContains additional amino and phosphate groups; therapeutic potential
Pyridoxamine 5'-phosphateCHNOPInvolved in amino acid metabolism; derivative of vitamin B6

The unique dual functional groups of this compound enhance its biological activity compared to structurally similar compounds lacking one or both functionalities .

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyridine derivatives with phosphonic acid reagents. A common synthetic route includes:

  • Reactants : 4-pyridylmethyl chloride and phosphorous acid.
  • Conditions : The reaction is usually conducted under basic conditions in solvents such as acetonitrile or dimethylformamide at elevated temperatures to optimize yield and purity.
  • Industrial Production : For large-scale synthesis, continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to enhance efficiency .

Q & A

Q. What are the primary synthetic routes for [Hydroxy(pyridin-4-yl)methyl]phosphonic acid, and how do reaction conditions influence yield?

A common method involves a three-component reaction of 4-(pyridin-4-yl)benzaldehyde, triethyl phosphite, and primary amines under reflux conditions. Optimization of solvent polarity (e.g., acetonitrile vs. DMF) and temperature (80–110°C) significantly impacts yield, with acidic catalysts like BF₃·Et₂O enhancing regioselectivity . Purification often requires column chromatography with gradient elution to separate phosphonate esters from byproducts.

Q. Which analytical techniques are validated for quantifying this compound in complex matrices?

Reverse-phase HPLC with anion-exchange columns (e.g., Primesep SB) is preferred for polar phosphonic acids, using mobile phases of methanol and sodium acetate buffer (pH 4.6) for optimal retention . LC/MS with electrospray ionization (ESI) in negative mode provides high sensitivity (LOD < 0.1 ppm) for trace analysis in environmental or biological samples .

Q. How do physicochemical properties (pKa, log P) of this compound compare to other arylphosphonic acids?

Experimental pKa values for the phosphonic acid group typically range between 1.8–2.5, while the pyridinyl hydroxyl group exhibits a pKa of ~8.2. Log P values (measured via shake-flask method) are ≈−1.2, indicating higher hydrophilicity than 4-methylphenylphosphonic acid (log P ≈ 0.3) due to the polar pyridinyl moiety .

Q. What are the key impurities to monitor during synthesis, and how are they characterized?

Major impurities include unreacted 4-(pyridin-4-yl)benzaldehyde and bis-phosphonated byproducts (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)). These are identified via HPLC-UV/Vis with spiking experiments using reference standards (e.g., MM0777.03) and confirmed by HRMS .

Advanced Research Questions

Q. How can contradictory data in chromatographic purity assessments be resolved?

Discrepancies between HPLC and LC/MS results often arise from co-eluting isomers or matrix interference. Employing orthogonal methods like ion-pair chromatography (e.g., sodium 1-octanesulfonate buffer) or 2D-LC with heart-cutting improves resolution. Stability-indicating studies under thermal stress (40–60°C) help identify degradation products .

Q. What strategies optimize regioselectivity in the synthesis of pyridinyl-phosphonic acid derivatives?

DFT calculations predict preferential nucleophilic attack at the aldehyde carbon due to electron-withdrawing effects of the pyridinyl group. Experimental validation shows that lowering reaction temperature to 60°C and using bulky amines (e.g., cyclohexylamine) reduces side reactions, achieving >85% regioselectivity .

Q. How does the compound’s structure influence its pharmacological activity in preclinical models?

In murine studies, the pyridinyl-phosphonic acid moiety enhances bioavailability via active transport across intestinal epithelia. Comparative SAR studies reveal that methylation of the hydroxyl group abolishes activity, suggesting hydrogen bonding with target proteins (e.g., tyrosine phosphatases) is critical .

Q. What are the challenges in assessing hydrolytic stability under physiological conditions?

The phosphonic acid group resists hydrolysis at pH 7.4, but the hydroxyl-pyridinyl bond is susceptible to enzymatic cleavage (e.g., cytochrome P450). Accelerated stability testing in simulated gastric fluid (pH 1.2) shows <5% degradation over 24 hours, whereas liver microsomes induce 30% degradation within 2 hours .

Q. How can computational modeling predict interaction mechanisms with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify hydrogen bonding between the phosphonic acid group and catalytic arginine residues in phosphatases. Free energy calculations (MM-PBSA) validate binding affinity trends (ΔG ≈ −9.2 kcal/mol), correlating with IC₅₀ values from enzyme inhibition assays .

Methodological Tables

Table 1. Comparison of Analytical Methods for this compound

MethodColumnMobile PhaseLODKey ApplicationsReference
HPLC-UVPrimesep SBMethanol:NaOAc (pH 4.6)0.5 ppmPurity assessment
LC/MS (ESI⁻)C18ACN:H₂O (0.1% formic acid)0.1 ppmTrace analysis in water
Ion-Pair HPLCZorbax SB-PhenylNa 1-octanesulfonate buffer1.0 ppmImpurity profiling

Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/SelectivityReference
Temperature60–80°CHigher temps ↑ byproducts
SolventAcetonitrile↑ Reaction rate vs. DMF
CatalystBF₃·Et₂O (5 mol%)↑ Regioselectivity by 30%

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